molecular formula C14H16N2O2S B14988521 N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14988521
M. Wt: 276.36 g/mol
InChI Key: JSQQZTAHDSLJFY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-ethoxyphenyl substituent on the amide nitrogen and methyl groups at positions 2 and 4 of the thiazole ring. The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces moderate electron-donating effects, which may enhance solubility compared to non-polar substituents.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H16N2O2S/c1-4-18-12-7-5-11(6-8-12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17)

InChI Key

JSQQZTAHDSLJFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

  • Step 1: Formation of the Thiazole Ring

    • React 2,4-dimethylthiazole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling reagent like EDCI.
    • The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
  • Step 2: Purification

    • The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction of the compound can occur at the amide bond, converting it to the corresponding amine.
  • Substitution

    • Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other electrophiles to the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound’s structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s structural analogs differ primarily in substituents on the thiazole ring, the aryl/heteroaryl group attached to the amide nitrogen, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Electronic Effects Key Biological/Physical Properties Source
N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide 4-ethoxyphenyl, 2,4-dimethyl thiazole Electron-donating (ethoxy), steric (methyl) Enhanced metabolic stability, moderate solubility
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-pyridinyl substituent, 4-methyl thiazole Electron-withdrawing (pyridine) Improved kinase inhibition activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide 3,4-dichlorophenyl, thiazole-thiazole linkage Strong electron-withdrawing (Cl) High receptor binding affinity
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-thiazole-5-carboxamide Benzodioxolylmethyl, methoxyphenyl, thioxo group Electron-donating (methoxy), lipophilic (benzodioxole) Enhanced antibacterial activity
Dasatinib (N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide derivative) Chlorophenyl, piperazinyl, hydroxyethyl groups Mixed electronic effects Potent kinase inhibitor (BCR-ABL, SRC)

Key Research Findings

  • Substituent Impact : The ethoxyphenyl group balances lipophilicity and solubility, while methyl groups on the thiazole enhance metabolic stability.
  • Activity Trade-offs : While less potent in kinase inhibition compared to Dasatinib, the target compound’s structural simplicity may offer advantages in synthetic accessibility and toxicity profiles.
  • Antibacterial Potential: Structural similarities to ’s highly active compound suggest unexplored antibacterial applications warranting further study.

Biological Activity

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's ability to interact with biological targets, enhancing its potential as an anticancer agent. The presence of the ethoxy and dimethyl groups further modifies its biological activity.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of thiazole derivatives, including this compound. The following table summarizes key findings on its anticancer activity:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast)0.28Induces apoptosis via caspase activation
A549 (Lung)0.52Inhibits tubulin polymerization
Huh7 (Liver)8.107Modulates ERK1/2 pathway
Jurkat E6.1 (T-cell leukemia)Not specifiedInduces cell cycle arrest

These findings indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of critical cellular pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the thiazole ring and substituents significantly impact biological activity. For instance:

  • The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
  • Substituents at specific positions on the thiazole ring can either inhibit or promote cytotoxic effects.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in vivo. The compound demonstrated a significant reduction in tumor size when administered to mice bearing xenograft tumors derived from MCF-7 cells. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound compared to controls.

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and tubulin. The compound forms hydrogen bonds and π-cation interactions at the colchicine binding site, which is critical for inhibiting tubulin polymerization and disrupting mitotic processes in cancer cells.

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have shown:

  • Antimicrobial Activity : Effective against various bacterial strains with IC50 values ranging from 10.03 to 54.58 µg/mL .
  • Anti-inflammatory Effects : Demonstrated potential in inhibiting COX enzymes .

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